molecular formula C9H5ClN2O2 B13035056 4-Chlorophthalazine-6-carboxylic acid

4-Chlorophthalazine-6-carboxylic acid

Katalognummer: B13035056
Molekulargewicht: 208.60 g/mol
InChI-Schlüssel: HRUIKNHOUBVGSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorophthalazine-6-carboxylic acid is an organic compound characterized by the presence of a carboxylic acid group attached to a phthalazine ring, which is further substituted with a chlorine atom at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophthalazine-6-carboxylic acid typically involves the chlorination of phthalazine followed by carboxylation. One common method includes the reaction of phthalazine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 4-position. This is followed by the carboxylation of the resulting 4-chlorophthalazine using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorophthalazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-6-carboxylic acid derivatives, while reduction can produce 4-chlorophthalazine-6-methanol .

Wissenschaftliche Forschungsanwendungen

4-Chlorophthalazine-6-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chlorophthalazine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the chlorine atom may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chlorophthalazine-6-carboxylic acid is unique due to the combination of the phthalazine ring, chlorine substitution, and carboxylic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C9H5ClN2O2

Molekulargewicht

208.60 g/mol

IUPAC-Name

4-chlorophthalazine-6-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-8-7-3-5(9(13)14)1-2-6(7)4-11-12-8/h1-4H,(H,13,14)

InChI-Schlüssel

HRUIKNHOUBVGSJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CN=NC(=C2C=C1C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.